molecular formula C16H14N2O4S B11630878 Ethyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate

Ethyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate

Cat. No.: B11630878
M. Wt: 330.4 g/mol
InChI Key: OBRUDUNWNMFFEC-UHFFFAOYSA-N
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Description

ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE is a chemical compound with the molecular formula C16H14N2O4S. It is known for its unique structure, which includes a benzisothiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE typically involves the reaction of 4-aminobenzoic acid with 1,1-dioxo-1H-1,2-benzisothiazol-3-amine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring system is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE
  • ETHYL 4-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}BENZOATE

Uniqueness

ETHYL 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE stands out due to its specific substitution pattern on the benzisothiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate

InChI

InChI=1S/C16H14N2O4S/c1-2-22-16(19)11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)23(20,21)18-15/h3-10H,2H2,1H3,(H,17,18)

InChI Key

OBRUDUNWNMFFEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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